

# "application of fluorobutyrophenones in positron emission tomography (PET) imaging"

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## Compound of Interest

Compound Name: *Fluorobutyrophenone*

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## Application of Fluorobutyrophenones in Positron Emission Tomography (PET) Imaging

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Fluorobutyrophenones** are a class of chemical compounds that have found significant application as radiotracers in Positron Emission Tomography (PET) imaging. Their primary use lies in the in-vivo quantification and visualization of dopamine D2 receptors in the brain. This capability is crucial for advancing our understanding of various neuropsychiatric and neurological disorders, including schizophrenia, Parkinson's disease, and addiction. The favorable pharmacokinetic properties of 18F-labeled butyrophenone derivatives, such as appropriate brain uptake and specific binding to D2 receptors, make them valuable tools in both preclinical research and clinical settings. This document provides detailed application notes and protocols for the use of **fluorobutyrophenone**-based PET tracers.

## Featured Fluorobutyrophenone PET Tracers

Several **fluorobutyrophenone** derivatives have been developed and utilized for PET imaging of dopamine D2 receptors. Among the most prominent are:

- [18F]Fallypride: A high-affinity antagonist for D2/D3 receptors, widely used for quantifying receptor density in both striatal and extrastriatal brain regions.

- [18F]Spiperone and its analogs (e.g., [18F]fluoroethylspiperone): These are potent D2 receptor antagonists that have been historically important in the development of PET imaging for the dopaminergic system.

## Quantitative Data Summary

The following tables summarize key quantitative data for commonly used **fluorobutyrophenone** PET tracers, facilitating comparison of their properties.

Table 1: In Vitro Binding Affinities of **Fluorobutyrophenone** Tracers for Dopamine D2 Receptors

Tracer	K_i (nM)	K_d (nM)	B_max_ (pmol/g)	Species/Tissue	Reference
[18F]Fallypride	0.03 - 0.1	0.1	16.63 - 20.38	Rat Brain	[1]
[18F]FBPC03	3.5	0.1	-	Rat Brain	[1][2]
(+)-N-(5-fluoro-1-pentyl)normetazocine	0.29	-	-	Guinea Pig Brain	[3]
(-)-N-(5-fluoro-1-pentyl)normetazocine	73.6	-	-	Guinea Pig Brain	[3]

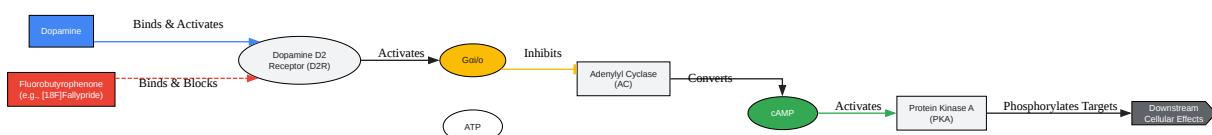
Note: B\_max\_ values for [18F]2b, a D3 selective ligand, were determined in specific rat brain regions (striatum, nucleus accumbens, Islands of Calleja).[1]

Table 2: Radiosynthesis Parameters for 18F-Labeled Butyrophenones

Tracer	Precursor	Radiochemical Yield (Decay-Corrected)	Specific Activity (GBq/μmol)	Synthesis Time (min)	Reference
[18F]Fallypride	Tosyl-fallypride	50-66%	111-360	51-58	[4][5][6]
[18F]Benperidol	Amine precursor	10-20%	~111 (3 Ci/μmol)	90	[7]
[18F]Haloperidol	Amine precursor	10-20%	~111 (3 Ci/μmol)	90	[7]
[18F]Spiroperidol	Amine precursor	10-20%	~111 (3 Ci/μmol)	90	[7]
[18F]Pipamperone	Amine precursor	10-20%	~111 (3 Ci/μmol)	90	[7]
[18F]FBPC03	Pinacol ester precursor	>50%	>112	-	[2]

## Signaling Pathways

**Fluorobutyrophenone PET** tracers primarily act as antagonists at dopamine D2 receptors, which are G protein-coupled receptors (GPCRs). The binding of these tracers blocks the downstream signaling typically initiated by dopamine. The following diagram illustrates the canonical signaling pathway of the D2 receptor.



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Dopamine D2 Receptor Signaling Pathway.

## Experimental Protocols

### Radiosynthesis of [18F]Fallypride

This protocol describes an improved automated synthesis of [18F]Fallypride using a tosylate precursor.[\[6\]](#)

Materials:

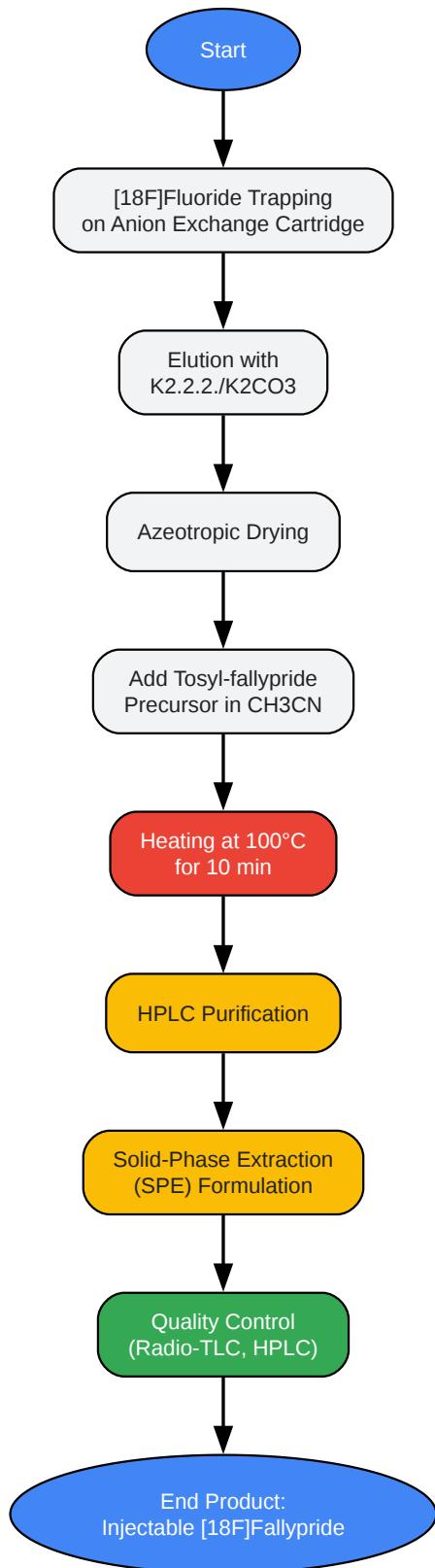
- Tosyl-fallypride precursor (2 mg)
- Anhydrous acetonitrile (CH<sub>3</sub>CN)
- [18F]Fluoride
- Kryptofix 2.2.2. (K2.2.2.)/Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>) solution (e.g., 11 mg K2.2.2. / 0.8 mg K<sub>2</sub>CO<sub>3</sub>)
- Automated radiosynthesis module (e.g., TracerLab FXFN)
- Reversed-phase High-Performance Liquid Chromatography (HPLC) system
- Solid-phase extraction (SPE) cartridge (e.g., tC18 Sep-Pak)
- Sterile water for injection
- Ethanol for injection

Procedure:

- [18F]Fluoride Trapping and Elution:
  - Load the cyclotron-produced [18F]fluoride in [18O]water onto an anion exchange cartridge (e.g., Chromafix® PS-HCO<sub>3</sub>).

- Elute the trapped [18F]fluoride into the reaction vessel using the K2.2.2./K2CO3 solution in a mixture of acetonitrile and water.
- Azeotropic Drying:
  - Dry the [18F]fluoride/K2.2.2./K2CO3 mixture by heating under a stream of nitrogen, followed by vacuum application to ensure complete removal of water.
- Radiolabeling Reaction:
  - Dissolve 2 mg of the tosyl-fallypride precursor in 1 mL of anhydrous acetonitrile.
  - Add the precursor solution to the dried [18F]fluoride complex in the reaction vessel.
  - Heat the reaction mixture at 100°C for 10 minutes.
- Purification:
  - After the reaction, cool the mixture and dilute it with the HPLC mobile phase.
  - Inject the crude reaction mixture onto a semi-preparative reversed-phase HPLC column to separate [18F]Fallypride from unreacted precursor and byproducts.
  - Collect the fraction corresponding to [18F]Fallypride.
- Formulation:
  - Dilute the collected HPLC fraction with sterile water.
  - Pass the diluted solution through an SPE cartridge (e.g., tC18 Sep-Pak) to trap the [18F]Fallypride.
  - Wash the cartridge with sterile water to remove any remaining HPLC solvents.
  - Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile saline for injection.
- Quality Control:

- Perform radio-TLC and analytical HPLC to determine radiochemical purity and specific activity.



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Workflow for [18F]Fallypride Radiosynthesis.

## Preclinical PET Imaging Protocol in Rodents

This protocol outlines a general procedure for PET imaging of dopamine D2 receptors in rodents using a **fluorobutyrophenone** tracer like [18F]Fallypride.[8][9]

### Animal Preparation:

- Fast the animals (e.g., mice or rats) for 4-6 hours prior to the scan to reduce blood glucose levels, which can affect tracer distribution.
- Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.
- Place a catheter in the lateral tail vein for tracer injection.
- Position the animal on the scanner bed and secure it to minimize movement. Maintain body temperature using a heating pad.

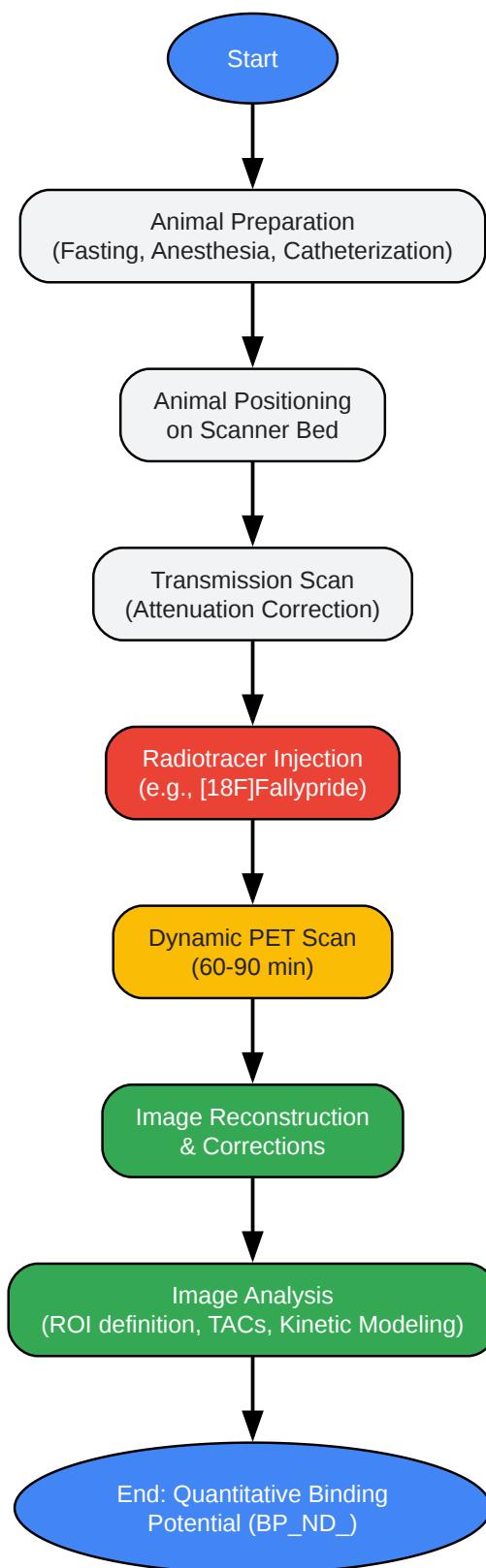
### PET Acquisition:

- Perform a transmission scan for attenuation correction.
- Administer a bolus injection of the radiotracer (e.g., 5-10 MBq of [18F]Fallypride) via the tail vein catheter.
- Start the dynamic PET scan immediately after injection and acquire data for 60-90 minutes.
- For studies investigating dopamine release, a pharmacological challenge (e.g., amphetamine) can be administered at a specific time point during the scan (e.g., 100 minutes post-injection for a single-scan protocol with [18F]fallypride).[10]

### Image Reconstruction and Analysis:

- Reconstruct the dynamic PET data into a series of time frames.

- Correct the images for attenuation, scatter, and radioactive decay.
- Co-register the PET images with an anatomical template or a co-acquired CT/MRI scan.
- Define regions of interest (ROIs) on the brain images, including the striatum (caudate and putamen), and a reference region with low D2 receptor density (e.g., cerebellum).
- Generate time-activity curves (TACs) for each ROI.
- Quantify receptor binding using appropriate kinetic models, such as the simplified reference tissue model (SRTM), to estimate the binding potential (BP<sub>ND</sub>\_).

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Preclinical PET Imaging Workflow.

## Clinical PET Imaging Protocol in Humans

This protocol provides a general framework for clinical PET imaging of dopamine D2 receptors in human subjects, for example, in the context of neuropsychiatric disorders.[11][12][13]

### Participant Preparation:

- Obtain informed consent from the participant.
- Instruct the participant to fast for at least 4 hours prior to the scan.
- Insert an intravenous catheter for radiotracer administration.
- Position the participant comfortably on the PET scanner bed with their head stabilized to minimize movement.

### PET Acquisition:

- Perform a low-dose CT scan for attenuation correction and anatomical localization.
- Administer an intravenous bolus of the **fluorobutyrophenone** radiotracer (e.g., ~185 MBq of [18F]Fallypride).
- Acquire dynamic PET data for a total of 3-4 hours. A common protocol for [18F]fallypride involves multiple emission segments to capture the tracer kinetics.[12]
- For studies investigating dopamine release in response to a cognitive or pharmacological challenge, the task is typically introduced at a specific time point during the scan (e.g., 100 minutes post-injection).[10]

### Image Analysis:

- Reconstruct the dynamic PET data into a series of time frames, applying all necessary corrections.
- Co-register the PET images with the participant's structural MRI scan for accurate anatomical delineation of brain regions.

- Define regions of interest (ROIs) on the co-registered images, including the caudate, putamen, ventral striatum, and cerebellum (as a reference region).
- Extract time-activity curves (TACs) for each ROI.
- Use kinetic modeling, such as the simplified reference tissue model (SRTM) or graphical analysis with a reference tissue input, to calculate the binding potential (BP<sub>ND</sub>), which is an index of D2 receptor availability.

## Conclusion

**Fluorobutyrophenone**-based PET tracers are indispensable tools for the in-vivo investigation of the dopamine D2 receptor system. The detailed protocols and compiled quantitative data provided in this document are intended to serve as a valuable resource for researchers and clinicians in the fields of neuroscience, psychiatry, and drug development. Adherence to standardized procedures is crucial for obtaining reliable and reproducible results, which will ultimately contribute to a deeper understanding of the role of dopamine in brain function and disease.

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